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molecular formula C13H15NO2 B3048476 Benzyl cyclopent-3-enylcarbamate CAS No. 170708-34-6

Benzyl cyclopent-3-enylcarbamate

Cat. No. B3048476
M. Wt: 217.26 g/mol
InChI Key: JQEIWHSWQGAKJA-UHFFFAOYSA-N
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Patent
US09206191B2

Procedure details

To a cooled solution of cyclopent-3-ene-1-carboxylic acid (2.0 g, 17.8 mmol) and DPPA (6.05 g, 22.0 mmol) in toluene (50 mL) was added TEA (2.0 g, 22.0 mmol) dropwise at 0° C. The resulting mixture was then warmed and heated at 90° C. for 1 hour. After being added phenylmethanol (4.0 g, 40 mmol), the mixture was heated at 90° C. for additional 4 hours and then concentrated in vacuo. The residue was purified by silica-gel chromatography to afford benzyl cyclopent-3-en-1-ylcarbamate as a white solid (1.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.05 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C:6]([OH:8])=O)CC=CC1.C1C=CC(P([N:23]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.[C:26]1([CH2:32][OH:33])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[C:34]1([CH3:40])[CH:39]=[CH:38][CH:37]=CC=1>>[CH:34]1([NH:23][C:6](=[O:8])[O:33][CH2:32][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:39][CH:38]=[CH:37][CH2:40]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC=CC1)C(=O)O
Name
Quantity
6.05 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
TEA
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 90° C. for additional 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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